N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C15H10F2N2OS and its molecular weight is 304.31. The purity is usually 95%.
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Scientific Research Applications
Microwave Promoted Synthesis
A study highlighted the microwave-promoted synthesis of substituted benzamides, which includes compounds structurally related to N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide. Microwave irradiation offers a cleaner, more efficient, and faster method for the synthesis of such compounds compared to traditional thermal heating methods (Saeed, 2009).
Novel Derivatives and Antitumor Agents
Research on benzothiazole derivatives synthesized for potential development as tuberculostatic agents presents a synthetic approach that may be relevant for creating derivatives of this compound with promising biological applications (Nosova et al., 2020).
Chemosensors for Cyanide Anions
A study on coumarin benzothiazole derivatives, which share a structural motif with the compound of interest, demonstrated their application as chemosensors for cyanide anions, highlighting a potential area of application for similar benzothiazole-based compounds (Wang et al., 2015).
Supramolecular Gelators
Investigation into N-(thiazol-2-yl)benzamide derivatives for their gelation behavior underscores the role of structural modifications in influencing material properties, such as gelation, which could be pertinent for designing new materials or sensors based on benzothiazole benzamide compounds (Yadav & Ballabh, 2020).
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-19-13-11(17)7-10(16)8-12(13)21-15(19)18-14(20)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWRFWANIMIEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.